(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and 4-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromo-2-fluoroaniline and 4-chlorobenzaldehyde.
Amidation: The intermediate is then subjected to amidation, where it reacts with an appropriate amide-forming reagent under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like bromine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group would yield 4-bromo-2-fluoroaniline and 4-chlorobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the biological context and the specific targets. For example, it may inhibit an enzyme involved in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-bromo-2-fluorophenyl)-3-phenylprop-2-enamide: Lacks the chlorine substitution on the phenyl ring.
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-bromophenyl)prop-2-enamide: Has a different arrangement of halogen substitutions.
Uniqueness
The unique combination of bromine, fluorine, and chlorine substitutions in (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMDNYSWVGGQD-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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